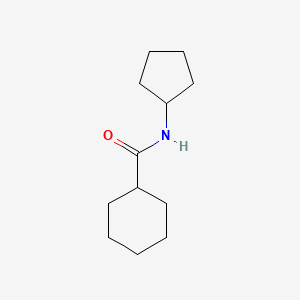
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate, also known as MXE, is a synthetic dissociative drug that has been used in scientific research. It belongs to a class of drugs called arylcyclohexylamines, which are known for their dissociative and anesthetic effects. MXE has gained popularity among researchers due to its unique chemical structure and potential therapeutic benefits.
作用机制
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of neuronal activity. It binds to the receptor and blocks the flow of ions, leading to a decrease in neuronal activity. This results in the dissociative and anesthetic effects that are characteristic of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate and other arylcyclohexylamines.
Biochemical and Physiological Effects:
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
实验室实验的优点和局限性
One advantage of using Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate in laboratory experiments is its unique chemical structure, which allows researchers to study its effects on the central nervous system in a novel way. However, Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate is a relatively new drug and there is limited information available on its long-term effects and potential risks. Additionally, Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate is a controlled substance in many countries, which can make it difficult for researchers to obtain and use in their experiments.
未来方向
There are several potential future directions for research on Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate. One area of interest is its potential therapeutic use as an antidepressant and anxiolytic. Further research is needed to determine the safety and efficacy of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate for these purposes. Additionally, there is a need for more research on the long-term effects of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate use and its potential risks. Finally, researchers may be interested in exploring the use of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate in combination with other drugs or therapies to enhance its therapeutic effects.
合成方法
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate can be synthesized through a multi-step process that involves the reaction of 3-methyl-2-butanone with 4-methoxyphenylhydrazine to form the hydrazone intermediate. The intermediate is then treated with ethyl chloroformate to yield the final product, ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate. The synthesis of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate requires specialized equipment and knowledge of organic chemistry.
科学研究应用
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has been used in scientific research to study its effects on the central nervous system. It has been found to have dissociative and anesthetic properties similar to other arylcyclohexylamines, such as ketamine and phencyclidine. Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has also been studied for its potential therapeutic benefits, including its use as an antidepressant and anxiolytic.
属性
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-4-19-13(17)12-9(2)16(15-14-12)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHHSFLORLQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)


![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)
![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)

![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)

![2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide](/img/structure/B7558227.png)

![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)